molecular formula C19H19N3O3S2 B2729465 3-ethyl-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1252921-88-2

3-ethyl-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2729465
CAS RN: 1252921-88-2
M. Wt: 401.5
InChI Key: TUEJCAGZPWZKDR-UHFFFAOYSA-N
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Description

3-ethyl-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H19N3O3S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of complex heterocyclic compounds, including thienopyrimidines and related derivatives, has been a focus of research to explore their diverse biological activities. For example, the work by Dolzhenko et al. (2006) details the synthesis of ethyl 6-aryl-4-oxo-4,6-dihydro-1(12)(13)h-pyrimido-[2′,1′:4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates, highlighting the annulation to pyrimidine rings as a significant synthetic strategy for generating complex molecules (Dolzhenko, Chui, & Dolzhenko, 2006).

Potential Biological Activities

Research on thienopyrimidin-4(3H)-ones and related structures has demonstrated various biological activities, including anti-HIV-1 properties as detailed by Novikov et al. (2004). They synthesized derivatives with varying substituents, discovering some compounds exhibited virus-inhibiting properties, indicating their potential use in antiviral therapies (Novikov, Ozerov, Sim, & Buckheit, 2004).

Chemical Reactivity and Derivatives Synthesis

The reactivity of pyrimidin-4(3H)-one derivatives has been explored to synthesize new heterocyclic systems. For instance, Sirakanyan et al. (2015) investigated the reactivity of pyrido[3′,2′:4,5]furo(thieno)[3,2-d]pyrimidin-7(8)-ones with alkyl mono- and di-halides, leading to the creation of novel systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties. This work signifies the versatile nature of thienopyrimidines in synthesizing new compounds with potential antimicrobial activity (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).

Antimicrobial and Antitumor Activities

Further studies have revealed the antimicrobial and antitumor potential of thienopyrimidine derivatives. For example, Bhuiyan et al. (2006) synthesized [1,2,4]Triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives, demonstrating pronounced antimicrobial activity, suggesting their use as antibacterial agents (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Abu Naser, 2006). Additionally, Hafez and El-Gazzar (2017) investigated thieno[3,2-d]pyrimidine derivatives for their antitumor activity against various human cancer cell lines, identifying compounds with potent anticancer activity comparable to standard chemotherapy agents (Hafez & El-Gazzar, 2017).

properties

IUPAC Name

3-ethyl-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S2/c1-3-21-18(24)17-13(6-9-26-17)20-19(21)27-11-16(23)22-7-8-25-15-5-4-12(2)10-14(15)22/h4-6,9-10H,3,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEJCAGZPWZKDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)N3CCOC4=C3C=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-2-{[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H-thieno[3,2-d]pyrimidin-4-one

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